4-Amino-5-fluoro-2-methoxyphenol
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Overview
Description
4-Amino-5-fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H8FNO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methoxyphenol can be achieved through several synthetic routes One common method involves the nitration of 2-methoxyphenol followed by reduction and fluorination The nitration step introduces a nitro group at the 4-position, which is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include nitric acid for nitration, hydrogen gas for reduction, and fluorine gas or Selectfluor for fluorination.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Amino-5-fluoro-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluoro-2-methoxyphenol: Lacks the amino group, which may reduce its potential for hydrogen bonding and other interactions.
5-Fluoro-2-methoxyphenol: Lacks the amino group at the 4-position, which may alter its chemical properties and biological activity.
Uniqueness
4-Amino-5-fluoro-2-methoxyphenol is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-methoxyphenol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,9H2,1H3 |
InChI Key |
QYSRBJRGPLWMOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)O |
Origin of Product |
United States |
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